6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide
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Overview
Description
6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is a quinoline derivative with a chloro group at the 6th position, a hydroxy group at the 4th position, and a methoxyphenyl group attached to the nitrogen atom of the carboxamide group at the 3rd position
Mechanism of Action
Target of Action
The primary targets of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide are currently under investigation. As a quinoline derivative, it may interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The exact mode of action of This compound It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound As a quinoline derivative, it may influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently under study. These properties will determine the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other compounds can affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The chloro and hydroxy groups can be introduced through subsequent halogenation and hydroxylation reactions, respectively.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Chloro-N-(4-methoxyphenyl)quinoline-3-carboxamide: Similar structure but lacks the hydroxy group.
4-Hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide: Similar structure but lacks the chloro group.
N-(4-methoxyphenyl)quinoline-3-carboxamide: Similar structure but lacks both the chloro and hydroxy groups.
Uniqueness: The presence of both the chloro and hydroxy groups in 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide gives it unique chemical properties and reactivity compared to its similar compounds. This combination of functional groups allows for a wider range of chemical transformations and biological activities.
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-7-2-10(18)8-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMUWYWATGSQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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